![molecular formula C16H18N4O3S B2745429 N-methyl-2-(6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-4-yl)acetamide CAS No. 1170455-83-0](/img/structure/B2745429.png)
N-methyl-2-(6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-methyl-2-(6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C16H18N4O3S and its molecular weight is 346.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities and Enzyme Assay
One study highlights the environmentally friendly synthesis of certain derivatives, which demonstrated potent antibacterial and antifungal properties. Specifically, compounds with fluoro groups on the chromone ring and oxygen and a hydrazino group on the pyrimidine ring exhibited significant antibacterial activity. Similarly, derivatives with a methoxy group on the chromone ring and a sulfur group on the pyrimidine ring showed comparable antifungal activity to the standard drug miconazole. These findings were supported by enzyme assay studies and molecular docking studies to predict the mode of action. ADMET parameters indicated these compounds have good oral drug-like properties, with further tests confirming their non-toxic nature through in vivo studies (Tiwari et al., 2018).
Synthesis of Novel Compounds
Another research focused on the synthesis of classical and nonclassical analogues of certain pyrimidines as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors, showcasing their application as antitumor agents. The compounds synthesized displayed nanomolar inhibitory values against tumor cells, indicating significant potential in cancer therapy (Gangjee et al., 2009).
Chemical Synthesis Techniques
Research into efficient synthesis methods for N-monomethylarylamines presented a technique that may be applicable for creating amyloid imaging agents for Alzheimer’s disease. This method involves treating anilines with acetic anhydride and triethylamine to produce corresponding acetamides, highlighting a pathway for synthesizing compounds relevant to neurological conditions (Peng et al., 2009).
Drug Development Applications
Studies have also explored the potential of these compounds in drug development, particularly in inhibiting enzymes critical to cancer cell proliferation. For instance, the synthesis of compounds as inhibitors for tetrahydrofolate cofactor forms pointed towards their application in cancer treatment, though their effectiveness against dihydrofolic reductase and in cell culture or animal models varied, underscoring the complexity of drug development processes (Elliott et al., 1975).
properties
IUPAC Name |
N-methyl-2-[2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-10-5-3-4-6-12(10)19-15(23)9-24-16-18-11(7-13(21)17-2)8-14(22)20-16/h3-6,8H,7,9H2,1-2H3,(H,17,21)(H,19,23)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHQSPADVKJELQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)CC(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.